2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(3-methylphenyl)acetamide
Descripción
This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 7-position and an N-(3-methylphenyl)acetamide group at the 5-position. Its molecular formula is C₂₈H₂₃N₅O₇ (estimated molecular weight: ~541.52 g/mol), with a logP value of ~4.6, indicating moderate lipophilicity . The 3-methylphenyl substituent distinguishes it from closely related analogs, such as the 4-methoxyphenyl variant (E843-0221, molecular weight: 527.49 g/mol) .
Propiedades
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O6/c1-16-6-5-9-18(10-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-7-3-2-4-8-17/h2-12H,13-15H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYPRSJUQIUTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Oxadiazole vs. Triazole : Replacement of the 1,2,4-oxadiazole with a triazole ring (as in triazoloquinazolines) reduces aromatic electron density, which may impact interactions with hydrophobic enzyme pockets .
- Synthetic Flexibility : Analogous compounds (e.g., 8a, 8b) are synthesized via nucleophilic substitution or condensation reactions, suggesting the target compound could be optimized using similar routes .
Bioactivity and Mode of Action
- Structural-Bioactivity Correlation : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that structurally similar quinazoline derivatives cluster together, implying shared modes of action such as kinase inhibition or DNA intercalation .
- Similarity Indexing : Computational methods (e.g., Tanimoto coefficients) quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint analysis . Applying such metrics to the target compound and its analogs could predict overlapping targets (e.g., HDACs, topoisomerases).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP (~4.6) aligns with E843-0221 (logP = 4.609), suggesting comparable membrane permeability and oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
